5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacryl benzylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride is a complex organic compound with a unique structure that includes benzoyloxy, methyl, propan-2-ylphenoxy, and chloroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoyloxy and methyl groups, followed by the introduction of the propan-2-ylphenoxy and chloroethyl groups. The final step involves the formation of the azanium chloride salt. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in the formation of various substituted compounds.
Scientific Research Applications
2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride include:
- 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-bromoethyl)-ethylazanium chloride
- 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-iodoethyl)-ethylazanium chloride
- 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-fluoroethyl)-ethylazanium chloride
Uniqueness
The uniqueness of 2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73790-26-8 |
---|---|
Molecular Formula |
C23H31Cl2NO3 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-(4-benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-(2-chloroethyl)-ethylazanium;chloride |
InChI |
InChI=1S/C23H30ClNO3.ClH/c1-5-25(12-11-24)13-14-27-22-15-18(4)21(16-20(22)17(2)3)28-23(26)19-9-7-6-8-10-19;/h6-10,15-17H,5,11-14H2,1-4H3;1H |
InChI Key |
JEBINWFGLNXHCI-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCOC1=C(C=C(C(=C1)C)OC(=O)C2=CC=CC=C2)C(C)C)CCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.